Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate
CAS No.: 1648864-55-4
Cat. No.: VC2752075
Molecular Formula: C10H19NO5S
Molecular Weight: 265.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1648864-55-4 |
---|---|
Molecular Formula | C10H19NO5S |
Molecular Weight | 265.33 g/mol |
IUPAC Name | tert-butyl 3-(2-hydroxyethylsulfonyl)azetidine-1-carboxylate |
Standard InChI | InChI=1S/C10H19NO5S/c1-10(2,3)16-9(13)11-6-8(7-11)17(14,15)5-4-12/h8,12H,4-7H2,1-3H3 |
Standard InChI Key | AIYSARHJAXEYGZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CCO |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CCO |
Introduction
Chemical Identity and Physical Properties
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate is a complex organic compound with specific identifiers and physical characteristics that define its chemical behavior and utility in research applications.
Basic Identification
The compound is primarily identified through the following parameters:
Parameter | Value |
---|---|
CAS Number | 1648864-55-4 |
Molecular Formula | C₁₀H₁₉NO₅S |
Molecular Weight | 265.33 g/mol |
VCID | VC2752075 |
This four-membered ring-containing molecule features several functional groups that contribute to its reactivity profile and applicability in chemical synthesis.
Structural Features
The molecular structure of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate contains several key components:
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An azetidine ring (four-membered nitrogen-containing heterocycle)
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A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom
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A sulfonyl group at position 3 of the azetidine ring
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A 2-hydroxyethyl chain attached to the sulfonyl group
These structural elements contribute to its specific chemical behavior and reactivity patterns that make it valuable in various applications.
Synthesis and Preparation Methods
The synthesis of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate typically follows established organic chemistry procedures that enable efficient production of this specialized building block.
Common Synthetic Routes
The compound is typically synthesized through a reaction sequence involving tert-butyl azetidine-1-carboxylate as a starting material. The general synthetic approach involves the following steps:
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Preparation of tert-butyl azetidine-1-carboxylate
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Sulfonylation reaction at position 3 of the azetidine ring
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Introduction of the 2-hydroxyethyl group to the sulfonyl moiety
The reaction typically employs base-mediated conditions to facilitate the formation of the desired product while minimizing side reactions.
Purification Techniques
After synthesis, purification of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate typically involves:
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Column chromatography using silica gel
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Recrystallization from appropriate solvent systems
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High-performance liquid chromatography (HPLC) for analytical grade material
These purification steps ensure the compound meets the required standards for research applications.
Storage Parameter | Recommendation |
---|---|
Temperature | -20°C |
Container | Sealed, airtight |
Protection | Away from moisture |
Light Exposure | Minimize (amber containers preferred) |
These storage requirements help prevent degradation and maintain the compound's chemical integrity over time .
Solution Preparation and Stability
When preparing solutions of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate, the following guidelines should be observed:
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Select appropriate solvents based on the compound's solubility profile
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Store prepared solutions in separate packages to avoid repeated freezing and thawing
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For solutions stored at -80°C, use within 6 months
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For solutions stored at -20°C, use within 1 month
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To enhance solubility, heating to 37°C followed by ultrasonic bath treatment is recommended
The following table provides guidance for preparing stock solutions at different concentrations:
Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 3.7689 mL | 18.8445 mL | 37.6889 mL |
5 mM | 0.7538 mL | 3.7689 mL | 7.5378 mL |
10 mM | 0.3769 mL | 1.8844 mL | 3.7689 mL |
Chemical Reactivity
The reactivity profile of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate stems from its functional groups and structural features.
Key Reaction Types
The compound can participate in various chemical transformations, including:
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Oxidation reactions, particularly involving the hydroxyethyl group
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Reduction reactions affecting the sulfonyl functionality
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Substitution reactions at multiple sites
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Boc deprotection to reveal the free azetidine nitrogen
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Hydroxyl group derivatization through esterification or etherification
These reaction pathways expand the utility of this compound as a synthetic intermediate.
Functional Group Reactivity
The compound contains several reactive functional groups that can be selectively targeted:
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The Boc group can be removed under acidic conditions (e.g., TFA or HCl)
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The terminal hydroxyl group can undergo standard alcohol chemistry
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The sulfonyl group provides opportunities for further functionalization
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The azetidine ring can be opened under specific conditions
This diverse reactivity profile contributes to the compound's value in medicinal chemistry and drug development.
Applications in Scientific Research
Tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate serves multiple roles in scientific investigation across different disciplines.
Chemistry Applications
In chemistry research, the compound functions as:
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A building block for complex molecule synthesis
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A scaffold for diversity-oriented synthesis
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A model compound for studying sulfonyl chemistry
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A precursor for specialized azetidine derivatives
These applications highlight its importance in expanding chemical space for various research endeavors.
Medicinal Chemistry Applications
In medicinal chemistry and drug discovery, the compound offers:
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A unique structural motif for developing novel bioactive compounds
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A scaffold for fragment-based drug design
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A building block for constructing compound libraries
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A structural element that can modulate drug-like properties
The compound's unique structure contributes to its value in exploring new chemical entities with potential therapeutic applications.
Biological Activity
The biological profile of tert-butyl 3-((2-hydroxyethyl)sulfonyl)azetidine-1-carboxylate and its derivatives highlights potential areas for therapeutic development.
Molecular Interactions
Compounds containing similar structural elements have demonstrated interactions with important biological systems:
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Modulation of protein-protein interactions (PPIs)
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Interaction with oxidative stress pathways
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Specific activity in the Nrf2-Keap1 system, which regulates cellular defense against oxidative damage
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Potential to influence antioxidant protein expression
These molecular interactions suggest potential mechanisms for biological activity that could be exploited in drug development.
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